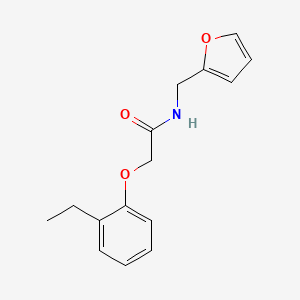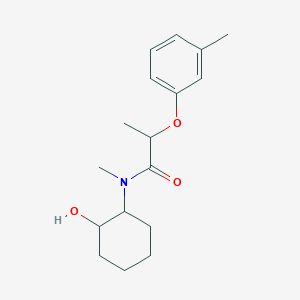![molecular formula C21H30N2O3 B5540267 1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)
1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules that are known for their intricate structures and potential biological activities. The presence of spiro and pyrrolidinone elements suggests a molecule designed for specific interactions at the molecular level, potentially influencing its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related spiro compounds often involves multi-step reactions, including cyclization processes to achieve the spiro configuration. For example, the synthesis of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones from 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides is an example of such complex synthesis processes, highlighting the challenges and methodologies that might be applicable to our compound of interest (Baylis et al., 1993).
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by their cyclic systems, which are interconnected at a single atom. Crystallographic studies, such as those on related compounds, provide insights into the arrangement of atoms, molecular conformation, and the spatial orientation that defines their chemical reactivity and interactions (Zeng et al., 2021).
Chemical Reactions and Properties
Spiro compounds exhibit a range of chemical reactivities due to their unique structures. For instance, reactions involving the formation of spiro compounds from pyrroles or pyranones showcase the diverse reactivity and potential for creating complex molecules with specific properties (Katritzky et al., 1996).
Physical Properties Analysis
The physical properties of spiro compounds, including melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure. Detailed X-ray crystallography studies provide insights into the solid-state structure, which in turn affects the physical properties (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key aspects of spiro compounds. These properties are influenced by the functional groups attached to the spiro core and the overall molecular architecture. Studies on similar spiro compounds offer insights into how these molecular features affect chemical behavior (Katritzky et al., 1996).
Applications De Recherche Scientifique
Regioselectivity in Chemical Synthesis
- The acylation of certain spiro compounds in the presence of pyridine yields specific pyrroline derivatives, showcasing a method for manipulating the regioselectivity of acylation reactions, which could be applicable to the synthesis of complex molecules like "1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one" (Koszytkowska-Stawińska et al., 2004).
Antiretroviral Agents
- A study on pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, which share a structural resemblance with "1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one", found that modifications to the molecule can lead to significant improvements in anti-HIV activity, providing a potential pathway for developing new antiretroviral agents (Mizuhara et al., 2012).
Pharmacological Evaluation
- The synthesis and evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists offer insights into the pharmacological potential of spiro compounds in modulating dopamine receptors, which could be relevant for compounds like "1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one" (Brubaker & Colley, 1986).
Crystal Structure and Thermodynamic Properties
- Research into the crystal structure and thermodynamic properties of related dioxaspiro compounds provides a foundational understanding of their stability and reactivity, which is essential for applications in material science and molecular engineering (Zeng, Wang, & Zhang, 2021).
Propriétés
IUPAC Name |
1-[[2-[(1,9-dioxaspiro[5.5]undecan-4-ylamino)methyl]phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c24-20-6-3-10-23(20)16-18-5-2-1-4-17(18)15-22-19-7-11-26-21(14-19)8-12-25-13-9-21/h1-2,4-5,19,22H,3,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZCSTISYKFBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2CNC3CCOC4(C3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(1,9-Dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)
![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)
![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)
![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)
![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)


![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

